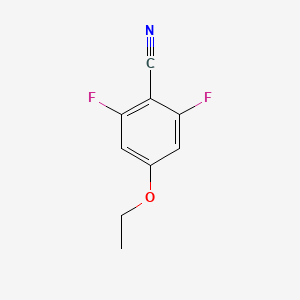

4-Ethoxy-2,6-difluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxy-2,6-difluorobenzonitrile is a chemical compound with the CAS Number: 916483-58-4 . It has a molecular weight of 183.16 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H7F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique

Polyether Synthesis

- Multicyclic Poly(benzonitrile ether) Synthesis : 2,6-Difluorobenzonitrile is utilized in the creation of soluble polyethers, specifically in the formation of tree-shaped and cyclic polyethers. This application is significant in polymer chemistry, where 2,6-difluorobenzonitrile contributes to the development of materials with unique properties (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Organic Chemistry Studies

- Investigations of Nucleophilic Attack : The compound is used in studies to understand the behavior of ketone enolate anions in nucleophilic attacks, specifically in S_NAr substitutions on fluorobenzonitrile substrates. This research is vital for a deeper understanding of organic reaction mechanisms (Guedira & Beugelmans, 1992).

Spectroscopy and Molecular Analysis

- Microwave Spectroscopy : 2,6-Difluorobenzonitrile has been analyzed using microwave spectroscopy, which helps in understanding its molecular structure and behavior. This type of analysis is crucial for molecular characterization in various scientific fields (Sharma & Doraiswamy, 1996).

Antioxidant Activity Studies

- Evaluation of Antioxidant Effects : In studies related to antioxidant activities, 2,6-substituents at new 4-ethoxy-phenols, which include 4-Ethoxy-2,6-difluorobenzonitrile, are evaluated to understand their effect on antioxidant properties. Such studies are important for developing new antioxidant compounds (Rubio-Cortés et al., 2021).

Chemical Synthesis and Green Technology

- Hydrolysis and Green Preparation Techniques : The hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water has been studied as a method for preparing organic reaction intermediates. This research contributes to the development of greener chemical synthesis processes (Haoming, 2011).

Biocatalysis in Pesticide Industry

- Recombinant Biocatalysis for Pesticide Intermediates : The use of recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans for the production of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile is studied. This application is significant in the pesticide industry for the efficient production of intermediates (Yang et al., 2018).

Electronic Transition Studies

- Photoacoustic Spectroscopy : The compound is used in photoacoustic spectroscopy to study electronic transitions. This type of research is vital in the field of spectroscopy and materials science (Ramu, Rao, & Santhamma, 1993).

Surface Chemistry

- Steric Effects in Aryl Radical Reactions : The reactivity of aryl radicals with surfaces, including those involving 2,6-difluorobenzonitrile, is explored to understand steric effects. This study is relevant in surface chemistry and material science (Combellas et al., 2009).

Antimicrobial Studies

- Synthesis of Antimicrobial Compounds : The synthesis of 8-Ethoxycoumarin derivatives, including reactions with 2,6-difluorobenzonitrile, has been researched for their potential antimicrobial activities. This is important in the development of new antimicrobial agents (Mohamed et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

4-ethoxy-2,6-difluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDWQIZCCWNHHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B3000018.png)

![ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3000024.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B3000029.png)

![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)